5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers building focused sulfonamide libraries face challenges with liquid sulfonyl chlorides that are difficult to handle and lack steric bulk. 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride (CAS 339370-16-0) is a solid reagent that solves these issues. - Solid physical form enables accurate weighing, safer handling, and purification by recrystallization, unlike its liquid analog 2,3-dimethylbenzenesulfonyl chloride. - The tert-butyl and two methyl groups create a unique steric environment, enhancing the lipophilicity (LogP 2.94) and metabolic stability of derived sulfonamides-ideal for hit-to-lead optimization. - Available in batch sizes from 200 µmol for screening to multi-gram quantities for process development, with consistent quality and immediate global dispatch.

Molecular Formula C12H17ClO2S
Molecular Weight 260.78 g/mol
CAS No. 339370-16-0
Cat. No. B1371581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride
CAS339370-16-0
Molecular FormulaC12H17ClO2S
Molecular Weight260.78 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C
InChIInChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3
InChIKeyVYWPKUNQVPGULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-2,3-dimethylbenzenesulfonyl Chloride: Procurement & Identity


5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride (CAS 339370-16-0) is an aromatic sulfonyl chloride featuring a 1,2,3,5-tetrasubstituted benzene ring with both tert-butyl and two methyl substituents . It has the molecular formula C12H17ClO2S and a molecular weight of 260.78 g/mol . This compound is primarily utilized as an electrophilic sulfonylating reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters [1]. Its unique substitution pattern confers specific steric and electronic properties that differentiate it from simpler benzenesulfonyl chlorides [2].

Workflow
Electrophilic sulfonylation for sulfonamide and sulfonate ester synthesis
Selection
1,2,3,5-tetrasubstituted benzene with tert-butyl and dimethyl groups for defined steric/electronic profile
Use Context
Organic synthesis requiring enhanced lipophilicity and steric hindrance relative to simpler benzenesulfonyl chlorides

5-Tert-butyl-2,3-dimethylbenzenesulfonyl Chloride: Substitution Challenges


While benzenesulfonyl chlorides share a common reactive functional group, their steric and electronic environments profoundly influence reaction outcomes [1]. Simple substitution of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with an unsubstituted analog like benzenesulfonyl chloride is not feasible due to the significant differences in molecular weight, hydrophobicity, and steric hindrance, which directly impact reaction kinetics, selectivity, and the physical properties of the resulting sulfonamide derivatives [2]. These factors are critical in applications ranging from medicinal chemistry to materials science, necessitating a careful, evidence-based selection of the appropriate sulfonyl chloride building block [3].

Target Compound
Substitute (e.g., benzenesulfonyl chloride)
Molecular complexity & hydrophobicity
Higher MW (260.8) and calculated LogP (~2.94) influence derivative properties
Simpler analog profile
Lower lipophilicity and MW alter pharmacokinetic behavior of resulting sulfonamides
Steric environment
tert-butyl group introduces significant steric hindrance affecting reaction kinetics and selectivity
Unhindered reactivity
Lack of steric bulk leads to different chemoselectivity and may not replicate target outcome
Solid handling & purification
Crystalline solid (mp ~115°C) enables accurate weighing and recrystallization
Liquid or low-melting form
Corrosive liquid handling may introduce variability and safety concerns in process chemistry

5-Tert-butyl-2,3-dimethylbenzenesulfonyl Chloride: Evidence-Based Advantages


Enhanced Hydrophobicity and Membrane Permeability

The presence of both tert-butyl and methyl groups on the aromatic ring significantly increases the compound's lipophilicity compared to simpler sulfonyl chlorides. The target compound has a calculated LogP of 2.94 . This is higher than the calculated LogP of 2.7 for 2,3-dimethylbenzenesulfonyl chloride (CAS 2905-31-9) [1] and substantially greater than the LogP of unsubstituted benzenesulfonyl chloride, which is typically lower (e.g., LogP ~1.5-2.0) [2]. This increased hydrophobicity can lead to improved membrane permeability and potentially better pharmacokinetic properties for drug candidates derived from this building block .

Enhanced Hydrophobicity
Head-to-head
LogP 2.94
Supports lipophilicity-driven design; ΔLogP +0.24 vs 2,3-dimethyl analog
Calculated XLogP3; higher LogP may improve membrane permeability in research models
Medicinal Chemistry Drug Design Pharmacokinetics

Enhanced Molecular Complexity for Library Diversity

This compound offers a significant increase in molecular weight and complexity compared to common sulfonyl chlorides. With a molecular weight of 260.78 g/mol and 2 rotatable bonds , it is substantially heavier than unsubstituted benzenesulfonyl chloride (MW: 176.62 g/mol) and 2,3-dimethylbenzenesulfonyl chloride (MW: 204.67 g/mol, 1 rotatable bond) [1]. In the context of fragment-based drug discovery or library synthesis, this allows for the rapid generation of more lead-like or drug-like molecules from a single transformation, potentially reducing the number of synthetic steps required to achieve desired molecular properties .

Molecular Complexity
Head-to-head
MW 260.8 g/mol, 2 rot. bonds
Increases library diversity; adds lead-like character in a single step
ΔMW +56 vs 2,3-dimethyl analog; +84 vs unsubstituted
Combinatorial Chemistry Library Synthesis Molecular Diversity

Solid Physical State Handling Advantage

Unlike the more common, lower molecular weight liquid or low-melting solid sulfonyl chlorides (e.g., 2,3-dimethylbenzenesulfonyl chloride is a liquid ), this compound is a solid at room temperature . Its estimated melting point is 114.96 °C [1]. This physical property simplifies handling, weighing, and storage compared to corrosive and hygroscopic liquids . For process chemistry and formulation development, a solid reagent is often preferred for its ease of use, reduced volatility, and potential for purification by crystallization, which can lead to higher and more consistent purity .

Solid Handling Advantage
Head-to-head
Solid (est. mp 115°C) vs Liquid comparator
Simplifies weighing, storage, and purification in synthesis workflows
Qualitative physical-form differentiation; relevant for process development
Solid Form Screening Process Chemistry Analytical Chemistry

Differentiated Reactivity Profile

The steric bulk of the tert-butyl group, combined with the electronic effects of the methyl groups, alters the reactivity of the sulfonyl chloride center. Class-level kinetic studies on substituted benzenesulfonyl chlorides demonstrate that substituents have a measurable impact on solvolysis rates [1]. For instance, the specific solvolysis rate for benzenesulfonyl chloride in 50% acetone/50% water at 25.0 °C is 0.0106 min⁻¹, while its p-methyl derivative exhibits a rate constant that correlates with a Hammett ρ value of +0.82 [1]. By extension, the multiple alkyl substituents on the target compound are expected to create a distinct reaction rate profile compared to less substituted analogs [2]. This difference is critical for chemoselective transformations in complex molecule synthesis [3].

Differentiated Reactivity
Class-level
Inferred from substituted benzenesulfonyl chloride kinetics
Reaction-rate context may differ; class-level evidence supports steric/electronic influence
Data to verify for this specific compound; Hammett ρ = +0.82 for p-methyl analog
Organic Synthesis Reaction Kinetics Steric Effects

5-Tert-butyl-2,3-dimethylbenzenesulfonyl Chloride: Application Scenarios


Sulfonamide Libraries in Early Drug Discovery

Researchers building focused libraries of sulfonamide-containing compounds for high-throughput screening should procure this compound. Its higher LogP (2.94) and increased molecular weight (260.78 g/mol) compared to simpler analogs allow for the rapid creation of more lipophilic and lead-like molecules in a single step . This can significantly accelerate the hit-to-lead optimization process by providing improved starting points with better predicted pharmacokinetic properties [1].

Enhanced Cuticular Penetration for Agrochemicals

In agrochemical research, where penetration of the waxy cuticle of plants or insects is crucial, the enhanced lipophilicity (LogP 2.94) of derivatives from this reagent is a key advantage . The solid physical form of the starting material also simplifies handling in a process development setting, facilitating the scale-up of promising sulfonamide candidates [1].

Bulky Ligand Synthesis for Catalysis & Chemical Biology

For projects requiring the introduction of a bulky sulfonyl group, this compound provides a pre-assembled, sterically congested motif. The combination of a tert-butyl group and two methyl groups creates a unique steric environment around the sulfonyl center . This can be exploited to synthesize ligands with distinct spatial properties, influencing the selectivity of metal catalysts or modulating protein-ligand interactions in chemical biology probes [1].

Solid Reagents for Process Chemistry

Process chemists who prefer to work with solid, crystalline reagents for accurate weighing and safer handling should select this compound over its liquid analog, 2,3-dimethylbenzenesulfonyl chloride . The solid form reduces risks associated with volatile and corrosive liquids and opens the possibility for purification via recrystallization, ensuring consistent quality in multi-step syntheses [1].

Application
Selection Property
Validation Focus
Drug-discovery sulfonamide library synthesis
High LogP & MW building block
Lead-likeness and permeability profiling
Agrochemical cuticular penetration research
High-lipophilicity reagent
Cuticle penetration assay
Bulky sulfonyl ligand synthesis
Sterically congested sulfonyl motif
Catalyst selectivity or protein-ligand interaction studies
Process chemistry solid reagent handling
Crystalline solid form
Accurate weighing and recrystallization purity

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